molecular formula C8H5Br3 B047015 2,4,6-Tribromostyrene CAS No. 36327-34-1

2,4,6-Tribromostyrene

Cat. No.: B047015
CAS No.: 36327-34-1
M. Wt: 340.84 g/mol
InChI Key: ICKFOGODAXJVSQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromostyrene is a brominated derivative of styrene, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromostyrene can be synthesized through the bromination of styrene. The process typically involves the addition of bromine to styrene in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tribromostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tribromostyrene primarily involves its ability to undergo polymerization and substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing for the formation of various substituted products. In polymerization, the vinyl group participates in radical polymerization, leading to the formation of high-molecular-weight polymers .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tribromostyrene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its ability to form high-molecular-weight polymers with enhanced thermal stability makes it particularly valuable in materials science .

Properties

IUPAC Name

1,3,5-tribromo-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFOGODAXJVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-82-0
Record name Benzene, 1,3,5-tribromo-2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25587-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80189867
Record name 2,4,6-Tribromostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36327-34-1
Record name 1,3,5-Tribromo-2-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36327-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromostyrene
Source European Chemicals Agency (ECHA)
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Record name 2,4,6-TRIBROMOSTYRENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions 2,4,6-Tribromostyrene as a common microplastic contaminant found in various fish species. Why is this compound, specifically, concerning in the context of marine pollution?

A1: While the study focuses on the identification of microplastics and doesn't delve into the specific health effects of this compound, its presence is concerning for several reasons.

  • Persistence: this compound, as a component of some polystyrene products, is known for its resistance to degradation in the environment []. This persistence allows it to accumulate in the food chain, potentially reaching humans who consume contaminated seafood.

Q2: The research highlights the presence of this compound in different fish species depending on their habitat. What does this finding suggest about the distribution and fate of this microplastic in the marine environment?

A2: The study found this compound in pelagic, demersal/benthopelagic, and benthic fish species []. This widespread distribution suggests:

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